molecular formula C16H19As B14625365 Ethylbis(2-methylphenyl)arsane CAS No. 58194-53-9

Ethylbis(2-methylphenyl)arsane

Cat. No.: B14625365
CAS No.: 58194-53-9
M. Wt: 286.24 g/mol
InChI Key: OYCQSKKVXOACQZ-UHFFFAOYSA-N
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Description

Ethylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is characterized by the presence of an ethyl group and two 2-methylphenyl groups attached to an arsenic atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethylbis(2-methylphenyl)arsane typically involves the reaction of ethylarsine with 2-methylphenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. Purification of the product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Ethylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.

    Substitution: The ethyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Arsenic trioxide and other arsenic oxides.

    Reduction: Elemental arsenic or lower oxidation state arsenic compounds.

    Substitution: Various substituted arsanes depending on the reagents used.

Scientific Research Applications

Ethylbis(2-methylphenyl)arsane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.

    Biology: Studies on its biological activity and potential use as a biochemical probe.

    Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the semiconductor industry for the deposition of thin films and in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Ethylbis(2-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in certain cell types. The molecular targets include key enzymes involved in cellular metabolism and signal transduction pathways.

Comparison with Similar Compounds

    Arsine (AsH3): A simpler arsenic hydride with different reactivity and applications.

    Methylarsane (CH3AsH2): Similar structure but with a methyl group instead of an ethyl group.

    Dimethylarsane ((CH3)2AsH): Contains two methyl groups attached to arsenic.

Uniqueness: Ethylbis(2-methylphenyl)arsane is unique due to the presence of both ethyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological molecules, making it valuable in research applications.

Properties

CAS No.

58194-53-9

Molecular Formula

C16H19As

Molecular Weight

286.24 g/mol

IUPAC Name

ethyl-bis(2-methylphenyl)arsane

InChI

InChI=1S/C16H19As/c1-4-17(15-11-7-5-9-13(15)2)16-12-8-6-10-14(16)3/h5-12H,4H2,1-3H3

InChI Key

OYCQSKKVXOACQZ-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1C)C2=CC=CC=C2C

Origin of Product

United States

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